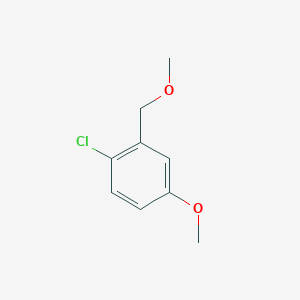![molecular formula C11H12BrN3O B13887894 3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol](/img/structure/B13887894.png)
3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol is an organic compound with the molecular formula C11H12BrN3O and a molecular weight of 282.14 g/mol . This compound contains a quinazoline ring substituted with a bromine atom at the 6-position and an amino group at the 2-position, which is further connected to a propanol chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives.
Bromination: The quinazoline ring is then brominated at the 6-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium thiolate (NaSR), primary amines (RNH2), or sodium alkoxide (NaOR) are employed under appropriate conditions.
Major Products
Oxidation: Formation of 3-[(6-Bromoquinazolin-2-yl)amino]propanal or 3-[(6-Bromoquinazolin-2-yl)amino]propanoic acid.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and the amino group may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(6-Bromoquinazolin-4-yl)(ethyl)amino]ethan-1-ol: This compound has a similar quinazoline ring structure but differs in the position of the bromine atom and the substituent on the amino group.
3-[(6-Chloroquinazolin-2-yl)amino]propan-1-ol: This compound has a chlorine atom instead of a bromine atom at the 6-position of the quinazoline ring.
Uniqueness
3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol is unique due to the specific positioning of the bromine atom and the propanol chain, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C11H12BrN3O |
|---|---|
Poids moléculaire |
282.14 g/mol |
Nom IUPAC |
3-[(6-bromoquinazolin-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C11H12BrN3O/c12-9-2-3-10-8(6-9)7-14-11(15-10)13-4-1-5-16/h2-3,6-7,16H,1,4-5H2,(H,13,14,15) |
Clé InChI |
ZCBPKNTZFVDMPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=NC=C2C=C1Br)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


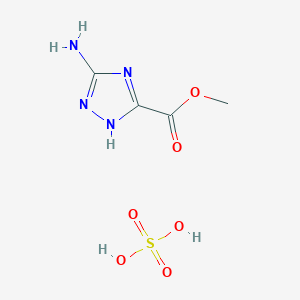
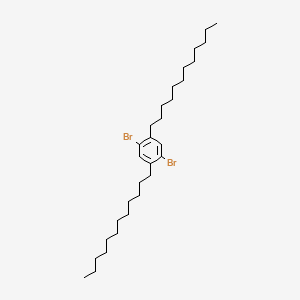
![3-[(2R)-morpholin-2-yl]benzoic acid;hydrochloride](/img/structure/B13887827.png)
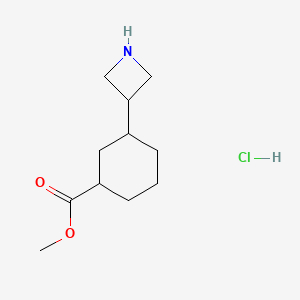
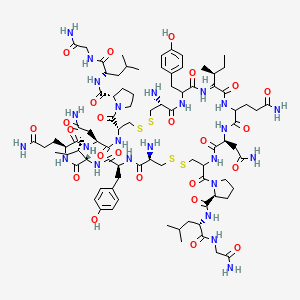
![tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate](/img/structure/B13887844.png)
![Ethyl 7-bromoimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13887849.png)
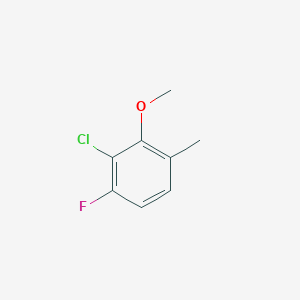
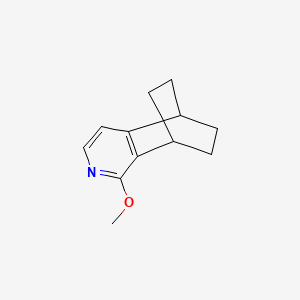
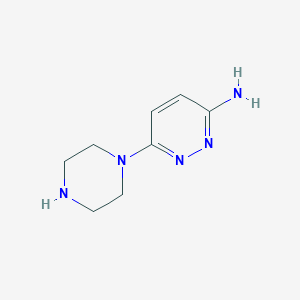
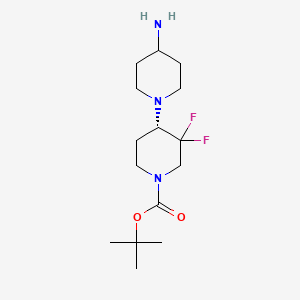
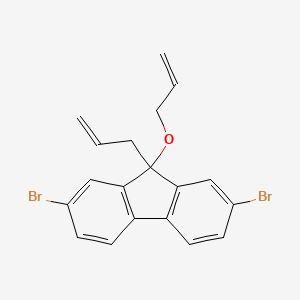
![Tert-butyl 3-[5-amino-4-cyano-3-(4-phenoxyphenyl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13887886.png)
